molecular formula C10H25NO2Si B3246685 N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine CAS No. 17961-68-1

N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine

Cat. No.: B3246685
CAS No.: 17961-68-1
M. Wt: 219.4 g/mol
InChI Key: WMORUEAGCZUGBD-UHFFFAOYSA-N
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Description

N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine is an organosilicon compound characterized by a diethoxy(methyl)silyl group attached to a methylene bridge, which is further linked to an N-ethylethanamine moiety. This structure combines the hydrolytic sensitivity of alkoxysilanes with the basicity of tertiary amines, making it a versatile intermediate in materials science, particularly for silicon-based polymers or surface modifications .

Properties

IUPAC Name

N-[[diethoxy(methyl)silyl]methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO2Si/c1-6-11(7-2)10-14(5,12-8-3)13-9-4/h6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMORUEAGCZUGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C[Si](C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine typically involves the reaction of diethoxymethylsilane with an appropriate amine under controlled conditions. One common method involves the reaction of diethoxymethylsilane with N-ethylethanamine in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction can produce simpler silane compounds .

Scientific Research Applications

N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine involves its ability to form stable bonds with both organic and inorganic substrates. This dual functionality allows it to interact with a wide range of molecular targets, facilitating various chemical transformations. The silicon atom plays a crucial role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

N,N-Dimethyl-2-methoxyethylamine (C₅H₁₃NO)
  • Structure : Methoxyethyl group attached to a dimethylamine.
  • Properties : Boiling point: 64–68°C; pKa: ~8.88; density: 0.827 g/cm³.
  • Comparison : The methoxy group enhances hydrophilicity compared to the hydrophobic diethoxy(methyl)silyl group. The dimethylamine is less sterically hindered than N-ethylethanamine, increasing its nucleophilicity. Applications include use as a solvent or intermediate in organic synthesis .
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine (C₁₀H₁₅BrN₂)
  • Structure : 5-Bromopyridinyl substituent on the ethanamine backbone.
  • Properties : Bromine introduces steric bulk and electron-withdrawing effects, reducing amine basicity. Stable under standard conditions.
  • Comparison : The bromopyridine moiety directs reactivity toward cross-coupling reactions (e.g., Suzuki), unlike the hydrolytically reactive silyl group. Used in pharmaceutical intermediates .
N-[Dimethyl(methylamino)silyl]methanamine (C₄H₁₃N₂Si)
  • Structure: Dimethyl(methylamino)silyl group attached to methanamine.
  • Properties: The methylamino group on silicon increases stability against hydrolysis compared to diethoxy substituents.
  • Comparison: The amino-silyl group offers stronger Lewis basicity, enabling coordination chemistry applications, whereas the diethoxy-silyl group is more suited for sol-gel processes .
N-((4-(Cyclopenta-2,4-dienylmethyl)-1H-indol-3-yl)methyl)-N-ethylethanamine
  • Structure : Indole and cyclopentadienylmethyl substituents.
  • Activity : Demonstrates cytotoxicity (IC₅₀ values in cancer cell lines) due to the indole’s planar aromatic system, which intercalates DNA. The diethoxy-silyl analog lacks this bioactivity but may serve as a prodrug carrier via hydrolytic release .
5-Methoxy-N,N-diallyltryptamine (C₁₇H₂₂N₂O)
  • Structure : Tryptamine backbone with methoxy and diallyl groups.
  • Activity: Acts as a serotonin receptor agonist. material science) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Key Substituent Boiling Point (°C) pKa Stability
N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine C₉H₂₃NO₂Si Diethoxy(methyl)silyl Not reported ~9.5* Hydrolytically sensitive
N,N-Dimethyl-2-methoxyethylamine C₅H₁₃NO Methoxyethyl 64–68 8.88 High
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine C₁₀H₁₅BrN₂ 5-Bromopyridinyl Not reported ~7.2* Moderate

*Estimated based on analogous compounds.

Biological Activity

N-((Diethoxy(methyl)silyl)methyl)-N-ethylethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a diethoxy(methyl)silyl group attached to an ethylethanamine backbone. Its unique structure may contribute to its biological properties, making it a subject of interest for various therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways that regulate cellular functions such as apoptosis and cell survival.
  • Reactive Intermediate Formation : The presence of the silyl group can lead to the formation of reactive intermediates that interact with cellular components, resulting in various biological effects.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating various conditions:

  • Cancer : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antimicrobial Activity : The compound has shown promise in exhibiting antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that the compound effectively induced apoptosis in specific cancer cell lines, showing a significant reduction in cell viability at certain concentrations. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptotic signaling pathways.
  • Antimicrobial Efficacy : Another study investigated the antimicrobial properties against various bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
  • Pharmacokinetic Studies : Research on the pharmacokinetics of this compound revealed favorable absorption characteristics and metabolic stability, which are crucial for its development as a therapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of gram-positive bacteria
Enzyme InhibitionModulates enzyme activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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